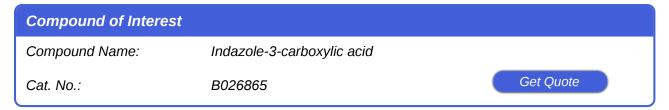


Application Notes and Protocols for the Synthesis of Indazole-3-carboxamide Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-3-carboxamide derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. This scaffold is a key pharmacophore in numerous compounds investigated for oncology, inflammation, and neurodegenerative diseases. Their mechanisms of action often involve the modulation of key cellular signaling pathways, including kinase inhibition and DNA repair processes. This document provides detailed protocols for the synthesis of Indazole-3-carboxamide derivatives, quantitative data for key reaction steps, and visualizations of relevant biological pathways to support researchers in the fields of medicinal chemistry and drug discovery.

Synthetic Protocols

Two primary synthetic routes for the preparation of Indazole-3-carboxamide derivatives are outlined below. The first route starts from commercially available indole derivatives, proceeding through nitrosation, oxidation, and subsequent amidation. The second, more direct route, involves the coupling of **indazole-3-carboxylic acid** with a desired amine.

Protocol 1: Synthesis from Indole Derivatives

Methodological & Application





This three-step synthesis is adapted from methodologies described by Petit et al. and BenchChem.[1] It is a robust method for generating a variety of substituted indazole-3-carboxamides.

Step 1: Synthesis of 1H-Indazole-3-carboxaldehyde Derivatives via Nitrosation of Indoles

This procedure is based on an optimized method for the direct nitrosation of indoles to form the corresponding indazole-3-carboxaldehydes.[2][3]

- Materials and Reagents:
 - Substituted Indole
 - Sodium Nitrite (NaNO₂)
 - Hydrochloric Acid (HCl, 2 N)
 - Dimethylformamide (DMF)
 - Deionized Water
 - Ethyl Acetate (EtOAc)
 - Brine
 - Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Procedure:
 - In a round-bottom flask, dissolve sodium nitrite (8.0 equiv) in a mixture of deionized water and DMF.
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add 2 N HCl (2.7 equiv) to the solution while maintaining the temperature at 0 °C.
 Stir the mixture for 10 minutes.
 - In a separate flask, dissolve the substituted indole (1.0 equiv) in DMF.



- Using a syringe pump, add the indole solution dropwise to the reaction mixture over a period of 2 hours at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours, or heat to 50 °C for 3-5 hours to reduce reaction time.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, extract the mixture three times with ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 1H-indazole-3carboxaldehyde.[1]

Step 2: Oxidation of 1H-Indazole-3-carboxaldehyde to 1H-Indazole-3-carboxylic acid

- Materials and Reagents:
 - 1H-Indazole-3-carboxaldehyde derivative
 - Sodium Chlorite (NaClO₂)
 - Sodium Dihydrogen Phosphate (NaH₂PO₄)
 - 2-methyl-2-butene
 - tert-Butanol (t-BuOH)
 - Water
 - Saturated aqueous Sodium Sulfite (Na₂SO₃) solution
 - 1 N HCl



• Procedure:

- Dissolve the 1H-indazole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.[1]
- Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.[1]
- In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.[1]
- Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
- Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
- Quench the reaction by adding a saturated aqueous solution of sodium sulfite.[1]
- Extract the aqueous layer with ethyl acetate.
- Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.[1]
- Filter the precipitate, wash with cold water, and dry under vacuum to yield the 1Hindazole-3-carboxylic acid.

Step 3: Amidation of 1H-Indazole-3-carboxylic acid

- Materials and Reagents:
 - 1H-Indazole-3-carboxylic acid derivative
 - Amine or Ammonium Chloride (NH₄Cl)
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBT/EDC·HCl
 - DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
 - Dimethylformamide (DMF)



- Ethyl Acetate (EtOAc)
- Water and Brine
- Procedure (using HATU):
 - Dissolve the 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.[1]
 - Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.[1]
 - Add the desired amine or ammonium chloride (1.5 equiv) to the reaction mixture.[1]
 - Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
 - Pour the reaction mixture into water and extract with ethyl acetate.
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization.
- Procedure (using HOBT/EDC):
 - To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF, add HOBT (1.2 equiv),
 EDC·HCI (1.2 equiv), and TEA (3.0 equiv).[4]
 - Stir the reaction mixture at room temperature for 15 minutes.[4]
 - Add the desired amine (1.0 equiv) and continue stirring at room temperature for 4-6 hours.
 - Monitor the reaction by TLC. Once complete, pour ice water into the reaction mixture and extract the product with 10% Methanol in Chloroform.[4]
 - Wash the combined organic layer with 10% NaHCO₃ and brine, then dry over Na₂SO₄.[4]



 Evaporate the solvent under vacuum and purify the compound by column chromatography.[4]

Protocol 2: Direct N-Alkylation and Amidation from Methyl 1H-indazole-3-carboxylate

This method is suitable for synthesizing N-alkylated indazole-3-carboxamide derivatives and has been used in the discovery of novel therapeutic agents.[5]

- Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate
 - To a stirred solution of methyl 1H-indazole-3-carboxylate (1.0 mmol) in anhydrous DMF (6.0 mL) under an argon atmosphere, add KOH (1.2 mmol).[5]
 - Add the desired bromide (1.1 mmol) dropwise.
 - Stir the mixture at room temperature for 3 hours.[5]
 - Dilute the mixture with distilled water and extract three times with ethyl acetate.
 - Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
 - Separate the N1 and N2 regioisomers by silica gel chromatography.
- Step 2: Hydrolysis of the Methyl Ester
 - Dissolve the N-alkylated methyl indazole-3-carboxylate in a 2:2:1 mixture of THF/MeOH/H₂O.[5]
 - Add LiOH·H₂O and heat the mixture at 45 °C for 3 hours.[5]
 - Acidify the reaction mixture to obtain the carboxylic acid.
- Step 3: Amidation
 - To the N-alkylated indazole-3-carboxylic acid in DMF, add HATU, DIPEA, and the desired amine.[5]



 Stir at room temperature for 6 hours to yield the final N-alkylated indazole-3-carboxamide derivative.[5]

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of representative Indazole-3-carboxamide derivatives.

Table 1: Synthesis Yields for Indazole-3-carboxamide Derivatives

Starting Material	Product	Step	Yield (%)	Reference
7-methyl-indole	7-Methyl-1H- indazole-3- carboxaldehyde	Nitrosation	72	[6]
1H-indazole-3- carboxylic acid	N-benzyl-1H- indazole-3- carboxamide	Amidation (HOBT/EDC)	75-85	[4]
Methyl 1H- indazole-3- carboxylate	N1-alkylated regioisomer	N-Alkylation	52-58	[5]
Methyl 1H- indazole-3- carboxylate	N2-alkylated regioisomer	N-Alkylation	30-35	[5]

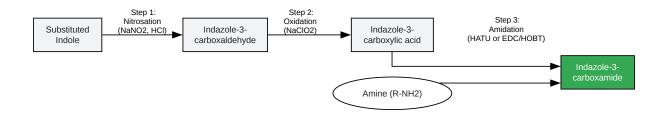
Table 2: Biological Activity of Indazole-3-carboxamide Derivatives



Compound ID	Target	IC ₅₀ (nM)	Assay Type	Reference
301	PAK1	9.8	Enzyme Inhibition	[2]
14	EP4	1.1	GloSensor cAMP	[7]
MK-4827	PARP-1	3.8	Enzyme Inhibition	[8]
MK-4827	PARP-2	2.1	Enzyme Inhibition	[8]
12d	CRAC	670	Calcium Influx	[5]

Mandatory Visualizations

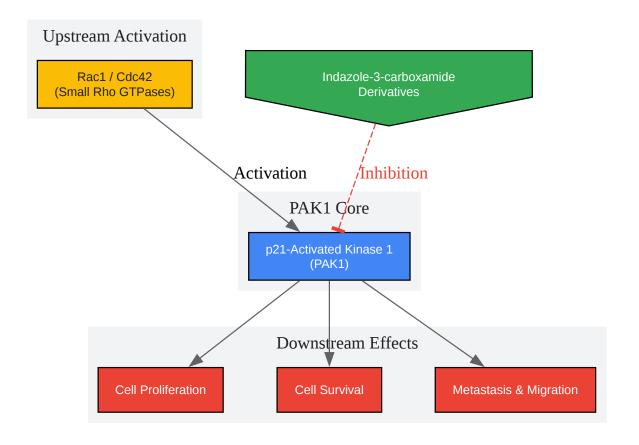
The following diagrams illustrate the general synthetic workflow and a key signaling pathway modulated by Indazole-3-carboxamide derivatives.



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Caption: General synthetic workflow for Indazole-3-carboxamide derivatives starting from indoles.

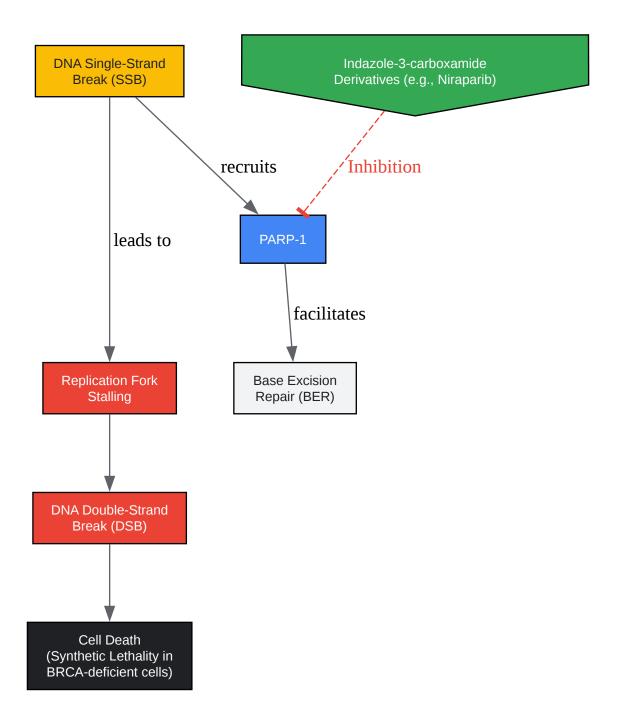




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Caption: The p21-Activated Kinase 1 (PAK1) signaling pathway and the inhibitory role of Indazole-3-carboxamide derivatives.[2][4][9]





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Caption: Mechanism of PARP-1 inhibition by Indazole-3-carboxamide derivatives leading to synthetic lethality.[1][3]

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